Cas no 2320474-46-0 (benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate)

Benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate is a specialized bicyclic compound featuring an imidazole moiety and a carbamate-protected amine group. Its unique 8-azabicyclo[3.2.1]octane scaffold provides structural rigidity, enhancing binding selectivity in medicinal chemistry applications. The imidazole group offers potential for coordination or hydrogen bonding, while the carbamate functionality allows for controlled deprotection, making it valuable in peptide synthesis or prodrug development. This compound is particularly useful in designing enzyme inhibitors or receptor modulators due to its constrained geometry and functional versatility. Its stability and synthetic flexibility make it a promising intermediate for pharmaceutical research targeting neurological or metabolic pathways.
benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate structure
2320474-46-0 structure
商品名:benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate
CAS番号:2320474-46-0
MF:C20H24N4O3
メガワット:368.429564476013
CID:5341946

benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate 化学的及び物理的性質

名前と識別子

    • benzyl (2-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate
    • benzyl N-[2-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]carbamate
    • benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate
    • インチ: 1S/C20H24N4O3/c25-19(12-22-20(26)27-13-15-4-2-1-3-5-15)24-16-6-7-17(24)11-18(10-16)23-9-8-21-14-23/h1-5,8-9,14,16-18H,6-7,10-13H2,(H,22,26)
    • InChIKey: FHPQNHGBMNSUOC-UHFFFAOYSA-N
    • ほほえんだ: O=C(CNC(=O)OCC1C=CC=CC=1)N1C2CCC1CC(C2)N1C=NC=C1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 523
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 76.5

benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6549-2859-10mg
benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate
2320474-46-0
10mg
$79.0 2023-09-08
Life Chemicals
F6549-2859-2μmol
benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate
2320474-46-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6549-2859-5μmol
benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate
2320474-46-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6549-2859-20μmol
benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate
2320474-46-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6549-2859-40mg
benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate
2320474-46-0
40mg
$140.0 2023-09-08
Life Chemicals
F6549-2859-25mg
benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate
2320474-46-0
25mg
$109.0 2023-09-08
Life Chemicals
F6549-2859-10μmol
benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate
2320474-46-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6549-2859-20mg
benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate
2320474-46-0
20mg
$99.0 2023-09-08
Life Chemicals
F6549-2859-3mg
benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate
2320474-46-0
3mg
$63.0 2023-09-08
Life Chemicals
F6549-2859-4mg
benzyl N-{2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}carbamate
2320474-46-0
4mg
$66.0 2023-09-08

benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate 関連文献

benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamateに関する追加情報

Introduction to Benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate and Its Significance in Modern Chemical Biology

Benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate, a compound with the CAS number 2320474-46-0, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This intricate molecular structure, characterized by its fused heterocyclic framework and functionalized side chains, has garnered significant attention in recent years due to its potential applications in the development of novel therapeutic agents.

The core of this compound lies in its dual functionality: the benzyl moiety and the carbamate group, which are both well-documented in pharmaceutical chemistry for their ability to modulate biological pathways. The benzyl group, in particular, serves as a protecting group for amino acids and other nucleophiles, while the carbamate moiety is known for its role in forming stable urea-like bonds, which are crucial in drug design for enhancing binding affinity and selectivity.

One of the most intriguing aspects of Benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate is its incorporation of a 1H-imidazole ring. Imidazole derivatives are widely recognized for their biological activity, particularly in the realm of enzyme inhibition and receptor binding. The presence of this heterocycle in the compound suggests that it may exhibit properties similar to those of known imidazole-based drugs, such as antifungal, antiviral, or anticancer agents.

The bicyclic structure, specifically the azabicyclo3.2.1octane ring system, adds another layer of complexity to this molecule. Bicyclic compounds are often favored in drug design due to their rigid framework, which can improve pharmacokinetic properties like solubility and metabolic stability. The azabicyclo3.2.1octane scaffold is particularly interesting because it mimics natural product motifs found in many bioactive molecules, suggesting that this compound may have evolved properties that are advantageous for biological interactions.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such complex molecules with high accuracy. By leveraging molecular docking simulations and quantum mechanical calculations, scientists have been able to elucidate how Benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-yl-2-oxoethyl}carbamate might interact with target proteins or enzymes. These studies have revealed that the compound exhibits promising binding affinities for various therapeutic targets, making it a candidate for further development.

In vitro studies have begun to explore the pharmacological potential of Benzyl N-{2-3-(1H-imidazol-1-yl)-8-azabicyclo3.2.1octan-8-y l -2 -oxoethyl}carbamate by evaluating its effects on cellular models and biochemical pathways. Initial results indicate that the compound may possess inhibitory activity against certain kinases and other enzymes implicated in diseases such as cancer and inflammation. Additionally, its ability to cross cell membranes suggests that it could be developed into an oral therapeutic agent, which would be advantageous from a clinical perspective.

The synthesis of Benzyl N-{2 -3-( 1 H -imidazol - 1 - yl ) - 8 - azabicyclo3 . 2 . 1 octan - 8 - y l - 2 - oxoethyl } carbamate presents unique challenges due to its complex structure. However , recent innovations in synthetic methodologies have made it possible to construct such molecules with greater efficiency and precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been instrumental in building the intricate framework of this compound.

The role of heterocyclic chemistry in drug discovery cannot be overstated. Heterocycles are ubiquitous in natural products and pharmaceuticals due to their ability to mimic biological moieties and provide diverse chemical functionalities. The imidazole ring in Benzyl N-{2 -3-( 1 H -imidazol - 1 - yl ) - 8 - azabicyclo3 . 2 . 1 octan - 8 - y l - 2 - oxoethyl } carbamate is a prime example of how heterocyclic systems can be exploited for medicinal purposes.

As our understanding of biological systems continues to grow, so does our capacity to design molecules that can interact with them in precise ways. Benzyl N-{2-3-(1H-imidazol-1-y)-8-azabicyclo3.2.1octan-8-y l -2 -oxoethyl}carbamate, with its CAS number 2320474-46--0, stands as a testament to the ingenuity of modern chemical biology. Its complex structure and promising pharmacological profile make it a valuable candidate for further research and development.

The future of drug discovery lies in our ability to harness computational tools alongside traditional synthetic methods to create novel therapeutic agents like Benzyl N-{benzyl N}-{...}carbamate}. As research progresses, we can expect more insights into its mechanism of action and potential therapeutic applications across a range of diseases.

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